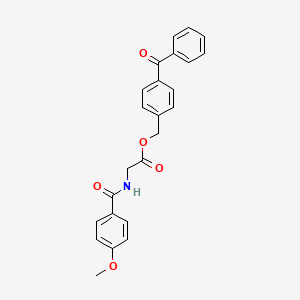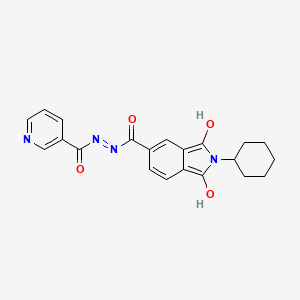![molecular formula C22H17ClO4 B3608824 4-chlorophenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B3608824.png)
4-chlorophenyl 4-{[(phenylacetyl)oxy]methyl}benzoate
Vue d'ensemble
Description
4-chlorophenyl 4-{[(phenylacetyl)oxy]methyl}benzoate, also known as CPAB, is a chemical compound that belongs to the class of benzoyl derivatives. It is widely used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 4-chlorophenyl 4-{[(phenylacetyl)oxy]methyl}benzoate is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to possess antioxidant properties, which may contribute to its therapeutic potential. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chlorophenyl 4-{[(phenylacetyl)oxy]methyl}benzoate is its potent anti-inflammatory and analgesic activities, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. However, its complex synthesis method and relatively high cost may limit its use in some laboratory settings.
Orientations Futures
There are several potential future directions for the use of 4-chlorophenyl 4-{[(phenylacetyl)oxy]methyl}benzoate in scientific research. One possible direction is the development of new drugs based on the structure of this compound, with improved pharmacological properties and reduced side effects. Another possible direction is the investigation of the potential use of this compound as a tool for the study of inflammatory pathways and the development of new therapeutic strategies for the treatment of inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Applications De Recherche Scientifique
4-chlorophenyl 4-{[(phenylacetyl)oxy]methyl}benzoate has been extensively used in scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. It has been found to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
Propriétés
IUPAC Name |
(4-chlorophenyl) 4-[(2-phenylacetyl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO4/c23-19-10-12-20(13-11-19)27-22(25)18-8-6-17(7-9-18)15-26-21(24)14-16-4-2-1-3-5-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGKIUOCXNBHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3608755.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3608766.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B3608773.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B3608778.png)

![N-(3,4-dichlorophenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3608792.png)
![2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B3608796.png)
![3-[(dimethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B3608798.png)

![1-[3-(1-piperidinylsulfonyl)benzoyl]indoline](/img/structure/B3608807.png)
![4-methoxy-N-({5-[(2-oxo-2-phenylethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3608811.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-phenylbutanamide](/img/structure/B3608830.png)
![6-bromo-3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B3608834.png)